molecular formula C19H15N3O2S2 B2446925 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922949-01-7

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2446925
CAS No.: 922949-01-7
M. Wt: 381.47
InChI Key: KBLYBFQZPNLQSX-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound characterized by the presence of a thiazole ring, a cyanophenyl group, and a methoxyphenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyphenylthio Group: This step involves the reaction of the thiazole intermediate with 4-methoxyphenylthiol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups can facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Contains a chloro group instead of a methoxy group.

Uniqueness

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-17(11-26-19)14-4-2-13(10-20)3-5-14/h2-9,11H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLYBFQZPNLQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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